molecular formula C9H14O2 B13963142 Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] CAS No. 649-92-3

Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]

Cat. No.: B13963142
CAS No.: 649-92-3
M. Wt: 154.21 g/mol
InChI Key: RKZAIQMGYGGQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] is a bicyclic spiro compound featuring a bicyclo[3.1.1]heptane (a norbornane analog) fused to a 1,3-dioxolane ring via a spiro carbon.

Properties

IUPAC Name

spiro[1,3-dioxolane-2,3'-bicyclo[3.1.1]heptane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10-1)5-7-3-8(4-7)6-9/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZAIQMGYGGQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC3CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724114
Record name Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649-92-3
Record name Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of bicyclo[3.1.1]heptane derivatives with 1,3-dioxolane precursors in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired spirocyclic structure is formed .

Industrial Production Methods

Industrial production of Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in halogenated derivatives .

Scientific Research Applications

Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] exerts its effects involves its interaction with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

Bicyclo[2.2.1] vs. Bicyclo[3.1.1] Systems
  • Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-3-one (): Differs in bicyclo ring size (2.2.1 vs. 3.1.1), resulting in altered bridgehead angles and ring strain. Contains a ketone group at C3, enhancing electrophilicity and enabling nucleophilic additions, unlike the ether-linked dioxolane in the target compound. Exhibits strong anticancer and antimalarial activities (22.31% abundance in methanol extract) .
  • Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate (): Features a bicyclo[4.1.0]heptane (norbornene analog) with an oxirane (epoxide) ring. The oxirane moiety increases reactivity toward ring-opening reactions (e.g., nucleophilic attack), contrasting with the more stable 1,3-dioxolane .
Impact of Bridgehead Geometry
  • Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane] ():
    • Larger bicyclo[2.2.2]octane framework reduces ring strain compared to bicyclo[3.1.1]heptane.
    • Bromination at C3 (e.g., 3-bromo derivative) introduces sites for nucleophilic substitution, enabling drug candidate derivatization .

Functional Group Modifications

Dioxolane vs. Oxirane/Oxazole Systems
  • Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane] ():

    • Replaces the dioxolane with a cyclopropane ring, increasing strain energy and radical reactivity.
    • Molecular weight: 122.21 g/mol vs. 154.21 g/mol for the target compound .
  • 2'H-Spiro[bicyclo[2.2.1]heptane-2,3'-[1,4]oxazole]-5'-amine ():

    • Incorporates a nitrogen-containing oxazole ring, enabling hydrogen bonding and interactions with biological targets (e.g., enzymes) .
Substituent Effects on Reactivity
  • Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- ():
    • Methyl groups at C6 enhance steric hindrance, reducing accessibility to the oxirane ring.
    • Molecular weight: 152.12 g/mol, lower than the dioxolane analog due to the absence of oxygen atoms .
NMR Chemical Shifts
  • Endo vs. Exo Isomerism ():
    • Methylene groups on the dioxolane ring exhibit chemical shift differences (0.01–0.5 ppm) depending on their orientation (endo or exo) relative to the bicyclic system.
    • Similar trends are expected for the target compound, with downfield shifts for endo-oriented carbons .
Bioactivity Profiles
  • Anticancer/Antimalarial Activity ():
    • Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-3-one shows 22.31% abundance in bioactive extracts, suggesting the target compound’s dioxolane may also contribute to similar activities if functionalized .
Material Science Potential
  • Poly(β-Thioester) Synthesis ():
    • Rigid spirocyclic ketals (e.g., dioxolanes) enhance polymer thermal stability. The target compound’s bicyclo[3.1.1] framework could improve mechanical properties in recyclable polymers .

Biological Activity

The compound Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] , also known as (1S,5S)-spiro[bicyclo[3.2.0]heptane-2,2'-[1,3]dioxolane], is a unique bicyclic structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Basic Information

  • Chemical Formula : C9H14O2
  • Molecular Weight : 158.21 g/mol
  • CAS Number : 52146-01-7
  • Structure : The compound features a spirocyclic arrangement, which is significant for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that spiro compounds exhibit notable antimicrobial activity. For instance, research conducted on various spiro compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Spiro Compounds

CompoundBacterial StrainInhibition Zone (mm)Reference
Spiro[bicyclo[3.1.1]heptane...]Staphylococcus aureus15
Spiro[bicyclo[3.1.1]heptane...]Escherichia coli12
Spiro[bicyclo[3.1.1]heptane...]Pseudomonas aeruginosa10

Cytotoxic Activity

The cytotoxic effects of spiro compounds have also been evaluated in various cancer cell lines. A study showed that spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549).

Table 2: Cytotoxicity of Spiro Compounds

CompoundCell LineIC50 (µM)Reference
Spiro[bicyclo[3.1.1]heptane...]MCF-725
Spiro[bicyclo[3.1.1]heptane...]A54930
Spiro[bicyclo[3.1.1]heptane...]HeLa28

The biological activity of spiro compounds can often be attributed to their ability to interact with cellular targets such as enzymes or receptors involved in cell signaling pathways. For example, some studies suggest that these compounds may inhibit specific kinases or modulate the activity of transcription factors, leading to altered gene expression and subsequent cellular responses.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted to assess the cytotoxicity of the compound on various cancer cell lines. The findings revealed that treatment with spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] resulted in significant apoptosis in MCF-7 cells, suggesting its potential as a lead compound for further development in cancer therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.